2-(Chloromethyl)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one is a heterocyclic compound characterized by a fused pyrano-pyrimidine ring system. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its unique structural properties. The chemical structure can be represented by the molecular formula and has the CAS number 1417917-59-9. It serves as an intermediate in the synthesis of more complex heterocyclic compounds and has been explored for its biological activities, particularly in antimicrobial and anticancer research.
The synthesis of 2-(Chloromethyl)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one typically involves cyclization reactions using appropriate precursors. A common synthetic route includes the reaction of 3-benzoyl chromones with benzamidines through an ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) rearrangement. This method is advantageous due to its ability to produce the desired compound in a single step with high efficiency .
The reaction conditions are crucial for optimizing yield and purity. Parameters such as temperature, solvent choice, and catalyst concentration are adjusted based on the specific reagents used. For instance, utilizing solvents like dimethyl sulfoxide or ethanol under reflux conditions can enhance the reaction rates and product formation .
The molecular structure of 2-(Chloromethyl)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one features a chloromethyl group attached to the pyrano ring. The fused rings contribute to its stability and reactivity. The compound's stereochemistry is defined by specific configurations around its chiral centers.
Key spectroscopic data include:
2-(Chloromethyl)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one can engage in several types of chemical reactions:
The choice of reagents and conditions significantly influences the outcome of these reactions. For example, using strong bases can facilitate nucleophilic substitutions effectively, while mild oxidizing agents may selectively modify functional groups without affecting the core structure .
The mechanism of action for 2-(Chloromethyl)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one largely depends on its interactions with biological targets. In medicinal applications, it may inhibit specific enzymes or receptors involved in disease processes. For instance, derivatives of this compound have shown potential as inhibitors of cyclooxygenase enzymes (COX), which are critical in inflammatory pathways . The exact pathways and molecular targets vary depending on the specific derivative synthesized.
Relevant data from studies show that various derivatives maintain similar physical properties while exhibiting different reactivities based on substitutions made at the chloromethyl position or other reactive sites on the molecule .
2-(Chloromethyl)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one has several applications in scientific research:
The pyrano[4,3-d]pyrimidinone core exhibits complex conformational behavior governed by its fused ring system. Molecular dynamics simulations reveal that the dihydropyran ring adopts distinct puckered conformations (C2-endo and C3-exo) that significantly influence the molecule's overall topology. The half-chair conformation predominates at physiological temperatures (310 K), with ring inversion barriers calculated at ~5.2 kcal/mol – accessible under biological conditions [1]. These conformational transitions modulate the spatial orientation of the carbonyl group at C4, altering its hydrogen-bonding capacity by ±15° in the O=C-N angle [9].
The lactam functionality displays substantial polarization, with electron density mapping showing a dipole moment of 4.8 D directed toward the pyrimidine N3. This polarization creates an electrophilic hotspot at C4, potentially enhancing reactivity toward nucleophilic agents. Nuclear magnetic resonance (NMR) studies of related systems indicate restricted rotation about the C2-N3 bond (rotation barrier: 10-12 kcal/mol), resulting in distinguishable rotamers at room temperature [1] [5].
Table 1: Conformational Parameters of Pyrano[4,3-d]pyrimidinone Core
Parameter | Value | Method | Significance |
---|---|---|---|
Ring Puckering Amplitude | 0.48 Å | MD Simulations | Determines molecular compactness |
C4 Carbonyl Dipole | 4.8 D | DFT/B3LYP/6-31G* | Electrophilicity at C4 position |
N1-C2 Torsion Barrier | 10.2 kcal/mol | QM/MM Calculations | Rotamer population distribution |
H-bond Donor Capacity | 142° (N-H angle) | X-ray Crystallography | Protein-binding interactions |
The chloromethyl substituent at C2 exerts significant electronic and steric effects on the core structure. Density functional theory (DFT) calculations (B3LYP/6-311+G) demonstrate its **electron-withdrawing character, reducing electron density at C2 by 0.12 e⁻ compared to the methyl analog. This withdrawal activates the adjacent pyrimidine nitrogen (N3) for electrophilic interactions, increasing its atomic charge by +0.08 e⁻ [6]. The C-Cl bond polarization (calculated dipole: 2.3 D) creates a region of positive electrostatic potential (+28 kcal/mol) at the chloromethyl carbon, rendering it susceptible to nucleophilic attack [9].
Steric maps reveal that the chloromethyl group occupies a cone angle of 76° with a van der Waals radius of 3.5 Å, causing steric congestion near the pyrimidine N1. This congestion explains the 15° distortion from coplanarity observed in molecular models compared to unsubstituted analogs. Frontier orbital analysis indicates the HOMO-LUMO gap narrows by 0.35 eV relative to the des-chloro compound (from 5.1 to 4.75 eV), potentially enhancing photochemical reactivity. The chlorine lone pairs contribute to three occupied molecular orbitals within 2 eV of the HOMO, creating multiple pathways for electron transfer reactions [6] [9].
Table 2: Quantum Mechanical Parameters of Chloromethyl Substituent
Property | Value | Method | Effect on Core Structure |
---|---|---|---|
Atomic Charge (Cl) | -0.32 e⁻ | NBO Analysis | Enhanced electrophilicity at Cα |
C-Cl Bond Length | 1.789 Å | DFT Optimization | Bond weakening vs alkyl chlorides |
HOMO Contribution | 24% (Cl p-orbitals) | FMO Analysis | Redox activation |
Electrostatic Potential | +28 kcal/mol (Cα) | MEP Surface Calculation | Nucleophilic attack susceptibility |
Steric Bulk (Charton ν) | 0.78 | QSAR Modeling | Steric hindrance at N1 position |
Compared to pyrido[2,3-d]pyrimidines, the pyrano-fused system exhibits enhanced rigidity with a 35% reduction in conformational entropy. This is quantified by root mean square fluctuation (RMSF) values of 0.82 Å versus 1.35 Å in molecular dynamics simulations at 310 K [3] [8]. The pyran oxygen creates a stronger hydrogen bond acceptor (electrostatic potential: -42 kcal/mol) than pyridinic nitrogens (-35 kcal/mol), potentially improving water solubility despite similar logP values (calculated logP: 0.9 vs 1.1) [8].
The pyrano[4,3-d]pyrimidinone scaffold shows distinct electronic delocalization patterns versus triazolo[1,5-a][1,3,5]triazines. NICS(1) calculations indicate diminished aromaticity in the pyrimidine ring (NICS(1) = -3.5 ppm) compared to triazine systems (NICS(1) = -8.2 ppm), explaining its greater reactivity toward electrophiles. This reduced aromaticity stems from bond length alternation in the pyran-pyrimidine junction, where C8-C8a bond elongates to 1.49 Å versus 1.41 Å in purely aromatic systems [4].
In enzymatic binding studies, the pyrano-fused system demonstrates superior hydrophobic contact efficiency (75% vdW surface contact) compared to thieno[2,3-d]pyrimidines (62%) due to optimal positioning of the chloromethyl group. This geometric advantage enhances binding affinity by ΔG = -1.8 kcal/mol in kinase homology models [1] [3]. The molecular planarity index (defined as dihedral angle deviation from 0°) measures 12.5° for pyrano[4,3-d]pyrimidinone versus 6.2° for planar pyrido analogs, creating a distinctive "butterfly bend" that complements curved binding pockets [8].
Table 3: Comparative Analysis of Fused Heterocyclic Systems
Property | Pyrano[4,3-d]pyrimidinone | Pyrido[2,3-d]pyrimidine | Triazolo[1,5-a]triazine |
---|---|---|---|
Conformational Freedom | 2.8 kcal/mol rotational barrier | 1.9 kcal/mol | 4.2 kcal/mol |
H-bond Acceptor Strength | -42 kcal/mol (O1) | -35 kcal/mol (N1) | -38 kcal/mol (N2) |
NICS(1) Aromaticity | -3.5 ppm (pyrimidine ring) | -6.8 ppm | -8.2 ppm |
vdW Contact Efficiency | 75% | 68% | 71% |
Electrostatic Potential Range | -42 to +28 kcal/mol | -35 to +22 kcal/mol | -38 to +19 kcal/mol |
Chromatographic Retention (HPLC Rt) | 8.2 min | 9.5 min | 7.1 min |
The chloromethyl substituent's reactivity differs significantly from bromomethyl analogs in fused systems. Nucleophilic substitution kinetics show a relative rate order: bromomethylthieno[3,2-d]pyrimidine (k = 4.2 × 10⁻⁴ s⁻¹) > bromomethylpyrido[2,3-d]pyrimidine (k = 3.7 × 10⁻⁴ s⁻¹) > chloromethylpyrano[4,3-d]pyrimidinone (k = 1.9 × 10⁻⁴ s⁻¹). This 2.2-fold rate reduction stems from both electronic effects (lower C-X bond polarity) and steric shielding by the pyran ring oxygen [3] [8].
CAS No.: 654654-76-9
CAS No.: 94736-67-1
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5